Cas no 1337353-26-0 (2-(2,3-dihydrobenzofuran-7-yl)pyrrolidine)

2-(2,3-dihydrobenzofuran-7-yl)pyrrolidine Chemical and Physical Properties
Names and Identifiers
-
- 2-(2,3-dihydro-1-benzofuran-7-yl)pyrrolidine
- 2-(2,3-dihydrobenzofuran-7-yl)pyrrolidine
-
- Inchi: 1S/C12H15NO/c1-3-9-6-8-14-12(9)10(4-1)11-5-2-7-13-11/h1,3-4,11,13H,2,5-8H2
- InChI Key: FMXDFIPITJPTHS-UHFFFAOYSA-N
- SMILES: O1CCC2=CC=CC(=C12)C1CCCN1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 207
- Topological Polar Surface Area: 21.3
- XLogP3: 1.8
2-(2,3-dihydrobenzofuran-7-yl)pyrrolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA176-10G |
2-(2,3-dihydrobenzofuran-7-yl)pyrrolidine |
1337353-26-0 | 95% | 10g |
¥ 20,130.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA176-500MG |
2-(2,3-dihydrobenzofuran-7-yl)pyrrolidine |
1337353-26-0 | 95% | 500MG |
¥ 2,686.00 | 2023-03-31 | |
Enamine | EN300-1846295-0.1g |
2-(2,3-dihydro-1-benzofuran-7-yl)pyrrolidine |
1337353-26-0 | 0.1g |
$615.0 | 2023-09-19 | ||
Enamine | EN300-1846295-10.0g |
2-(2,3-dihydro-1-benzofuran-7-yl)pyrrolidine |
1337353-26-0 | 10g |
$3683.0 | 2023-06-02 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA176-100MG |
2-(2,3-dihydrobenzofuran-7-yl)pyrrolidine |
1337353-26-0 | 95% | 100MG |
¥ 1,009.00 | 2023-03-31 | |
Enamine | EN300-1846295-0.25g |
2-(2,3-dihydro-1-benzofuran-7-yl)pyrrolidine |
1337353-26-0 | 0.25g |
$642.0 | 2023-09-19 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA176-1G |
2-(2,3-dihydrobenzofuran-7-yl)pyrrolidine |
1337353-26-0 | 95% | 1g |
¥ 4,026.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA176-250MG |
2-(2,3-dihydrobenzofuran-7-yl)pyrrolidine |
1337353-26-0 | 95% | 250MG |
¥ 1,610.00 | 2023-03-31 | |
Enamine | EN300-1846295-2.5g |
2-(2,3-dihydro-1-benzofuran-7-yl)pyrrolidine |
1337353-26-0 | 2.5g |
$1370.0 | 2023-09-19 | ||
Enamine | EN300-1846295-0.5g |
2-(2,3-dihydro-1-benzofuran-7-yl)pyrrolidine |
1337353-26-0 | 0.5g |
$671.0 | 2023-09-19 |
2-(2,3-dihydrobenzofuran-7-yl)pyrrolidine Related Literature
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922
-
Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
Additional information on 2-(2,3-dihydrobenzofuran-7-yl)pyrrolidine
Comprehensive Overview of 2-(2,3-dihydrobenzofuran-7-yl)pyrrolidine (CAS No. 1337353-26-0): Properties, Applications, and Research Insights
The compound 2-(2,3-dihydrobenzofuran-7-yl)pyrrolidine (CAS No. 1337353-26-0) is a structurally unique molecule that has garnered significant attention in pharmaceutical and chemical research. Its core structure combines a pyrrolidine ring with a 2,3-dihydrobenzofuran moiety, making it a versatile scaffold for drug discovery and material science applications. Researchers are increasingly exploring its potential due to its balanced lipophilicity, hydrogen-bonding capabilities, and conformational flexibility.
In recent years, the demand for heterocyclic compounds like 2-(2,3-dihydrobenzofuran-7-yl)pyrrolidine has surged, driven by their relevance in designing central nervous system (CNS) therapeutics and enzyme inhibitors. The dihydrobenzofuran segment is particularly notable for its bioisosteric properties, often serving as a replacement for phenyl or indole rings in medicinal chemistry. Meanwhile, the pyrrolidine ring contributes to improved solubility and metabolic stability, addressing common challenges in drug development.
From a synthetic perspective, CAS 1337353-26-0 exemplifies modern trends in green chemistry and catalysis. Recent publications highlight innovative routes involving palladium-catalyzed cross-coupling or microwave-assisted synthesis, reflecting the industry's shift toward sustainable methodologies. These advancements align with growing searches for "eco-friendly synthesis of nitrogen heterocycles" and "scalable pyrrolidine derivatives" in scientific databases.
The pharmacological potential of 2-(2,3-dihydrobenzofuran-7-yl)pyrrolidine extends to emerging fields like neuroprotection and GPCR modulation. Preclinical studies suggest its framework may interact with serotonin receptors or dopamine transporters, sparking interest in mental health applications. This correlates with rising public awareness about neurodegenerative diseases and mood disorders, as evidenced by search trends for "novel CNS drug candidates 2024".
Analytical characterization of 1337353-26-0 typically involves HPLC-MS and NMR spectroscopy, with particular emphasis on chiral purity due to its stereocenter. The compound's logP (~2.1) and pKa (8.7) values make it suitable for blood-brain barrier penetration studies—a hot topic in drug delivery research. Such data addresses frequent queries like "physicochemical properties of dihydrobenzofuran derivatives" in academic forums.
Beyond pharmaceuticals, 2-(2,3-dihydrobenzofuran-7-yl)pyrrolidine shows promise in material science, particularly as a building block for organic semiconductors or ligand design in catalysis. Its electron-rich aromatic system and nitrogen lone pair enable interesting optoelectronic properties, resonating with industry searches for "small molecule organic electronics". Patent analyses reveal growing IP activity around similar structures since 2020.
Quality control protocols for CAS 1337353-26-0 emphasize ICH guidelines, with specifications typically requiring ≥98% purity by HPLC. Storage recommendations under inert atmosphere at -20°C reflect its moderate stability, a practical consideration for laboratories searching "best practices for heterocycle storage". Suppliers often provide detailed COA (Certificate of Analysis) documentation to meet regulatory standards.
Future research directions may explore 2-(2,3-dihydrobenzofuran-7-yl)pyrrolidine's role in proteolysis targeting chimeras (PROTACs) or covalent inhibitor design, areas dominating recent medicinal chemistry literature. Its adaptability to structure-activity relationship (SAR) studies positions it as a valuable tool for addressing unmet medical needs, particularly in precision medicine applications.
1337353-26-0 (2-(2,3-dihydrobenzofuran-7-yl)pyrrolidine) Related Products
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 4964-69-6(5-Chloroquinaldine)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)




